N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide
Description
N-[2-(2,4-Dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-methoxybenzamide moiety at position 2. The thienopyrazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-7-8-19(14(2)9-13)24-20(17-11-28(26)12-18(17)23-24)22-21(25)15-5-4-6-16(10-15)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLBEZNQDRDBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Position 2 Substituent | Position 3 Substituent |
|---|---|---|
| Target Compound | 2,4-Dimethylphenyl | 3-Methoxybenzamide |
| N-[2-(4-Fluorophenyl)... (CAS 1009693-63-3) | 4-Fluorophenyl | 4-Methoxybenzamide |
Hypothesized Physicochemical and Pharmacological Differences
Lipophilicity and Solubility
- Target Compound : The 2,4-dimethylphenyl group increases steric bulk and lipophilicity compared to the 4-fluorophenyl group in the analog. This may enhance passive diffusion across biological membranes but reduce aqueous solubility .
- CAS 1009693-63-3 : The electron-withdrawing fluorine atom on the phenyl ring could reduce lipophilicity but improve metabolic stability by resisting oxidative degradation.
Electronic and Steric Effects
- The 3-methoxybenzamide in the target compound may allow for stronger hydrogen bonding with target proteins (e.g., kinases) compared to the 4-methoxybenzamide in the analog, where steric hindrance could limit interactions.
Metabolic Stability
- The 4-fluorophenyl group in the analog may slow CYP450-mediated metabolism due to fluorine’s electronegativity, whereas the dimethyl groups in the target compound could accelerate metabolism via methyl oxidation pathways.
Research Findings and Limitations
- Kinase Inhibition: Thienopyrazoles with electron-donating groups (e.g., methoxy) at position 3 show moderate-to-strong inhibition of JAK2 and p38 MAPK kinases.
- Anti-inflammatory Activity : Fluorinated analogs (e.g., CAS 1009693-63-3) exhibit reduced COX-2 inhibition compared to methyl-substituted derivatives, likely due to altered electronic profiles .
Biological Activity
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds are noted for their diverse biological activities, which make them significant in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a methoxybenzamide moiety. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | 2,4-Dimethylphenyl and methoxybenzamide |
| Molecular Weight | 373.47 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate several biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with receptors that play critical roles in pain and inflammation.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect against oxidative stress.
Anticancer Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit anticancer properties. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth factors .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting possible applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds within the thieno[3,4-c]pyrazole class:
- Study on Anticancer Mechanisms :
-
Evaluation of Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects using a murine model.
- Results : Treatment with the compound resulted in a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6 .
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions to form the thieno[3,4-c]pyrazole core .
- Substituent introduction : Coupling reactions (e.g., Buchwald-Hartwig amidation) to attach the 2,4-dimethylphenyl and 3-methoxybenzamide groups. Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for C–N bond formation .
- Key parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) significantly affect yields (typically 45–65%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm) and MS (ESI+) for molecular ion verification .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects .
Q. What in vitro assays are recommended for preliminary biological screening?
Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) at 1–100 µM concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent variation : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding. Compare IC₅₀ shifts in kinase assays .
- Core modification : Introduce a sulfone group at the 5-oxo position (as in ’s 5,5-dioxo analog) to improve metabolic stability .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What strategies exist for resolving contradictory biological activity data between in vitro and in vivo models?
- Metabolic profiling : Liver microsomal assays (human/rodent) to identify rapid clearance or reactive metabolites .
- Pharmacokinetic (PK) studies : Monitor plasma half-life (t₁/₂) and bioavailability via IV/PO dosing in rodents. Low AUC may explain in vivo inefficacy .
- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .
Q. How can computational modeling predict binding interactions with enzymatic targets?
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB 4Y0). Focus on hydrogen bonds with hinge regions (e.g., Met119 in EGFR) .
- MD simulations : GROMACS-based 100-ns trajectories to assess binding stability and conformational flexibility of the thienopyrazole core .
- QSAR models : Train datasets with IC₅₀ values of analogs to predict activity cliffs .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphism) .
- PXRD : Compare diffraction patterns (e.g., peak shifts at 2θ = 10–30°) .
- Raman spectroscopy : Identify vibrational mode changes in crystalline vs. amorphous forms .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across similar analogs?
- Source validation : Cross-check assay protocols (e.g., ATP concentrations in kinase assays) and cell line authenticity (STR profiling) .
- Structural confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or isomerism .
- Meta-analysis : Pool data from PubChem and DrugBank to identify consensus activity trends .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Critical Factors |
|---|---|---|---|
| Core cyclization | H₂SO₄ (cat.), DMF, 100°C, 12h | 50–60% | Acid concentration, time |
| Amide coupling | EDC/HOBt, DCM, RT, 6h | 70–80% | Stoichiometry, activation |
| Purification | Flash chromatography (EtOAc/Hex) | 85–95% | Gradient slope |
Q. Table 2. Key Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Thienopyrazole core | 7.2–7.5 (m, Ar-H) | 115–125 (C=S) |
| 3-Methoxybenzamide | 3.85 (s, OCH₃) | 167.5 (C=O) |
| 2,4-Dimethylphenyl | 2.35 (s, CH₃) | 20.5 (CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
